molecular formula C27H35N3O B2434366 (Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide CAS No. 474480-12-1

(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide

Cat. No.: B2434366
CAS No.: 474480-12-1
M. Wt: 417.597
InChI Key: WXPQCPYWLHEYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide is a synthetic chemical compound offered for non-human research purposes. This molecule features a core (Z)-prop-2-enamide scaffold, which is a structure of significant interest in medicinal chemistry. Compounds with this scaffold have been investigated as potential agonists for G protein-coupled receptors (GPCRs), including emerging neurotherapeutic targets like GPR52 . The structure includes a benzyl(ethyl)amino group, which can influence the compound's hydrophobicity and overall pharmacokinetic profile, and a cyano group that can engage in specific molecular interactions. The octyl amide chain is a distinct feature that may enhance membrane permeability, making this analog particularly useful for studies probing structure-activity relationships (SAR) in receptor binding and functional activity . Researchers can utilize this compound as a chemical tool or intermediate to explore biased agonism, where ligands preferentially activate G protein pathways over β-arrestin recruitment, potentially leading to sustained receptor activation with reduced desensitization . It is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O/c1-3-5-6-7-8-12-19-29-27(31)25(21-28)20-23-15-17-26(18-16-23)30(4-2)22-24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3,(H,29,31)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPQCPYWLHEYGX-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃
  • Molecular Weight : 303.41 g/mol
  • IUPAC Name : (Z)-3-[4-(ethyl(benzyl)amino)phenyl]-2-cyano-N-octylprop-2-enamide

The compound features a cyano group, an amide linkage, and a complex aromatic system, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study investigated the cytotoxic effects of related benzamide derivatives on human cancer cell lines such as MDA-MB-231 and HT-29. The results demonstrated that these compounds induce apoptosis in cancer cells, primarily through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-23115.5Apoptosis induction
Related Benzamide DerivativeHT-2912.0Caspase activation

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways and caspase activation.
  • Cytokine Modulation : It potentially reduces inflammatory cytokines, suggesting a dual role in cancer therapy and inflammation management.
  • Cell Cycle Arrest : Preliminary studies indicate that the compound may cause cell cycle arrest at the G1 phase in certain cancer cell lines.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines using MTT assays. The results showed that this compound exhibited a dose-dependent cytotoxic effect, with an IC50 value comparable to established chemotherapeutics like cisplatin.

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated significant tumor reduction when treated with this compound compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated tissues.

Q & A

Q. How do thermal analysis studies inform formulation stability?

  • Methodology :
  • Conduct thermogravimetric analysis (TGA) at 10°C/min under N2 to determine decomposition thresholds (>200°C) .
  • Pair with differential scanning calorimetry (DSC) to detect polymorphic transitions .

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